H-Lys(Boc)-OBzl HCl, also known as Benzyl N6-((benzyloxy)carbonyl)-D-lysinate hydrochloride, is a hydrochloride salt of a protected lysine derivative. The compound features a tert-butyloxycarbonyl (Boc) protective group at the amino side chain of lysine and a benzyloxycarbonyl (OBzl) moiety, which enhances its stability and solubility in organic solvents. Its molecular formula is with a molecular weight of approximately 406.90 g/mol . This compound is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
The biological activity of H-Lys(Boc)-OBzl HCl is closely related to its role as a building block in peptide synthesis. Compounds containing lysine are known to have various biological functions, including roles in protein structure and function, enzyme activity, and cellular signaling. Lysine residues are often involved in post-translational modifications such as acetylation and methylation, which can affect protein stability and interactions . Additionally, derivatives of lysine have shown potential therapeutic applications, such as in antiviral therapies .
The synthesis of H-Lys(Boc)-OBzl HCl typically involves several steps:
These steps can be optimized depending on the desired yield and purity of the final product.
H-Lys(Boc)-OBzl HCl has several applications:
Interaction studies involving H-Lys(Boc)-OBzl HCl focus on its reactivity with other chemical entities during peptide synthesis. The compound's ability to form stable peptide bonds makes it a valuable tool for studying protein interactions and modifications. Additionally, research into its interactions with biological systems can provide insights into its pharmacological properties and mechanisms of action .
H-Lys(Boc)-OBzl HCl shares structural similarities with other lysine derivatives, particularly those featuring protective groups. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| H-Lys(Boc)-OH | Contains a Boc protecting group | Used primarily for peptide synthesis |
| H-Lys(2-Adoc)-OH | Contains a different protecting group (2-Adoc) | Exhibits unique reactivity patterns |
| H-Lys(Boc)-OMe·HCl | Methyl ester derivative | More hydrophilic than OBzl variant |
| H-Lys(Z)-OBzl·HCl | Similar benzyloxycarbonyl structure | Different protective group (Z) |
H-Lys(Boc)-OBzl HCl is unique due to its combination of protective groups that enhance stability while allowing for selective deprotection during synthetic processes. Its specific application in synthesizing peptides that require both hydrophobic and polar characteristics sets it apart from other derivatives.
The ε-amino group of lysine, with a pKa of ~10.5, exhibits significant nucleophilicity under standard SPPS conditions (pH 7–9). This reactivity poses a dual challenge:
The Boc group ($$ \text{(CH}3\text{)}3\text{C-O-CO-} $$) addresses these challenges by reversibly blocking the ε-amino group via acid-labile tert-butyloxycarbonyl protection. Its stability under basic conditions (e.g., piperidine for Fmoc removal) and clean cleavage with trifluoroacetic acid (TFA) make it ideal for iterative synthesis. Quantitative studies using 2,4,6-trinitrobenzenesulfonic acid (TNBS) confirm that Boc protection reduces ε-amino reactivity by >95%, as evidenced by diminished absorbance at 335 nm compared to unprotected lysine.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{18}\text{H}{29}\text{ClN}2\text{O}4 $$ |
| Molecular Weight | 372.89 g/mol |
| Protection Groups | Boc (ε-amino), OBzl (C-terminal) |
| Cleavage Conditions | TFA/$$ \text{TMSBr} $$ (Boc), $$ \text{H}_2/\text{Pd} $$ (OBzl) |
| Solubility | Polar aprotic solvents (DMF, DCM) |
The development of lysine protection strategies has progressed through three key phases:
Initial SPPS workflows relied on Boc protection paired with anhydrous hydrogen fluoride (HF) for global deprotection. While effective, HF’s toxicity and corrosiveness limited scalability. Landmark syntheses, such as ribonuclease A (1969), demonstrated Boc’s utility but underscored safety concerns.
The 1990s saw the introduction of orthogonal groups like 3-nitro-2-pyridine sulfenyl (Npys), enabling selective ε-amino deprotection for branching applications. For example, Npys-protected lysine allowed sequential coupling of distinct peptides to a template via thiol-disulfide exchange. However, Npys required specialized handling due to light sensitivity.
Recent advances prioritize green chemistry and automation:
H-Lys(Boc)-OBzl·HCl remains a gold standard due to its compatibility with these modern techniques. For instance, TFA/$$ \text{TMSBr} $$ mixtures selectively cleave Boc without disturbing acid-labile residues, enabling synthesis of phosphorylated proteins like CHK2.
The selection of the tert-butoxycarbonyl group as a protecting functionality stems from its unique electronic and steric properties that confer exceptional stability under specific reaction conditions [3] [4]. The tert-butoxycarbonyl group functions as an acid-labile carbamate protecting group, where the bulky tert-butyl substituent provides both steric hindrance and electronic stabilization through hyperconjugation effects [5] [6]. The mechanism of Boc protection involves nucleophilic attack of the lysine epsilon-amino group on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a stable carbamate linkage [4] [6].
The chemical rationale for tert-butoxycarbonyl group selection is fundamentally based on the principle of selective reactivity under acidic conditions [3] [7]. The deprotection mechanism proceeds through an acid-catalyzed protonation of the oxygen atom attached to the tert-butyl group, followed by heterolytic cleavage of the carbon-oxygen bond to generate a tert-butyl cation [7] [3]. This cation formation is thermodynamically favorable due to the stabilization provided by the three methyl groups through hyperconjugation and inductive effects [5] [7]. The subsequent elimination of carbon dioxide from the resulting carbamic acid intermediate completes the deprotection process, regenerating the free amino group [3] [7].
The electronic properties of the tert-butoxycarbonyl group contribute significantly to its effectiveness as a protecting group [6] [5]. The carbonyl carbon exhibits enhanced electrophilicity due to the electron-withdrawing nature of the carbamate functionality, while the tert-butyl group provides steric bulk that prevents unwanted side reactions [4] [6]. The combination of these factors results in a protecting group that is stable under basic conditions and neutral pH but readily cleaved under mildly acidic conditions [3] [8].
Research findings demonstrate that the tert-butoxycarbonyl group exhibits remarkable selectivity in its deprotection conditions [9] [10]. Studies using trifluoroacetic acid in dichloromethane have shown that Boc groups can be efficiently removed at concentrations ranging from 20% to 50% trifluoroacetic acid, while maintaining compatibility with other protecting groups [4] [8]. Alternative deprotection methods using hydrogen chloride in methanol or oxalyl chloride in methanol provide additional flexibility in synthetic applications [9] [3].
The kinetic and thermodynamic parameters governing the stability of tert-butoxycarbonyl-lysine derivatives reveal complex relationships between molecular structure, environmental conditions, and reaction pathways [11] [12] [13]. Experimental investigations have established that the deprotection of tert-butoxycarbonyl groups follows first-order kinetics with activation energies ranging from 37.24 to 98.95 kJ/mol, depending on the specific reaction conditions and molecular environment [13] [11].
| Parameter | Boc Group | Reference |
|---|---|---|
| Activation Energy (kJ/mol) | 37.24-98.95 | [13] [11] |
| Rate Constant Temperature Dependence | Arrhenius relationship | [13] |
| Thermodynamic Stability Range | 0-40°C stable | [8] [13] |
| Degradation Activation Energy | 80.14-83.22 kJ/mol | [11] [12] |
Thermodynamic analysis reveals that tert-butoxycarbonyl-lysine derivatives exhibit exceptional stability under neutral and basic conditions, with minimal degradation observed at temperatures below 40°C [8] [13]. The stability profile demonstrates a sharp transition at elevated temperatures, where thermal degradation becomes thermodynamically favorable [12] [11]. Studies investigating the thermal stability of lysine hydrochloride solutions have shown that degradation follows zero-order reaction kinetics with activation energies of 80.14 kJ/mol for lysine degradation and 83.22 kJ/mol for lactam formation [11] [12].
The kinetic parameters of tert-butoxycarbonyl deprotection exhibit strong temperature dependence, following the Arrhenius equation with pre-exponential factors that vary significantly with molecular environment [13] [11]. Research findings indicate that the presence of heterogeneous protecting groups can substantially alter the activation energy requirements for deprotection reactions [13]. In copolymer systems containing both ethylene oxide ethyl (EOE) and tert-butoxycarbonyl protecting groups, the activation energy for tert-butoxycarbonyl deprotection decreased from 98.95 kJ/mol to 67.24 kJ/mol when EOE groups were present [13].
Temperature-dependent studies have established that the rate constants for tert-butoxycarbonyl deprotection increase exponentially with temperature, with significant acceleration observed above 60°C [13] [12]. The relationship between temperature and reaction rate demonstrates two distinct kinetic regimes: a low-temperature region controlled by acid-catalyzed deprotection and a high-temperature region controlled by acid diffusion processes [13]. This dual-regime behavior provides important insights for optimizing reaction conditions in synthetic applications [13] [8].
The orthogonal compatibility between tert-butoxycarbonyl and benzyl ester protecting groups represents a cornerstone of modern peptide synthesis methodology, enabling selective deprotection without interference between different protective functionalities [14] [15] [16]. The benzyl ester group provides carboxyl protection that is stable under the acidic conditions required for tert-butoxycarbonyl deprotection, while tert-butoxycarbonyl groups remain intact under the hydrogenolysis conditions used for benzyl ester removal [17] [18] [19].
| Protecting Group | Acid Stability | Base Stability | Deprotection Method | Orthogonal Compatibility |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Labile (TFA 20-50%) | Stable | TFA/DCM, HCl/MeOH | Compatible with benzyl groups |
| Benzyl Ester | Stable | Stable | Hydrogenolysis (H₂/Pd) | Compatible with Boc groups |
| Fmoc | Stable | Labile (piperidine) | Piperidine/DMF | Compatible with tBu groups |
The mechanistic basis for orthogonal compatibility lies in the fundamentally different deprotection mechanisms employed by each protecting group [15] [17]. Benzyl ester deprotection occurs through catalytic hydrogenolysis, involving the coordination of both substrate and hydrogen to active sites on palladium metal surfaces [17] [20]. This process results in cleavage of the benzyl-oxygen bond and generation of the free carboxylic acid along with toluene as a byproduct [17] [20]. The hydrogenolysis conditions are sufficiently mild that tert-butoxycarbonyl groups remain completely stable throughout the process [18] [19].
Research investigations have demonstrated the practical utility of this orthogonal protection scheme through systematic deprotection studies [18] [21]. Treatment of multiply-protected substrates with 10% trifluoroacetic acid in dichloromethane results in selective removal of tert-butoxycarbonyl groups while leaving benzyl esters completely intact [18] [21]. Conversely, exposure to hydrogen gas in the presence of palladium catalysts achieves quantitative benzyl ester deprotection without affecting tert-butoxycarbonyl functionality [17] [18].
The selectivity of orthogonal deprotection has been quantitatively established through comparative stability studies [21] [18]. Benzyl esters demonstrate remarkable stability under trifluoroacetic acid treatment, with no observable cleavage detected even under conditions sufficient for complete tert-butoxycarbonyl removal [18] [21]. This selectivity enables sequential deprotection strategies where different functional groups can be revealed in a controlled manner throughout synthetic sequences [16] [22].
Advanced applications of tert-butoxycarbonyl/benzyl ester orthogonality have been developed for complex peptide synthesis challenges [16] [22]. The strategy has proven particularly valuable in the synthesis of cyclic peptides, branched peptides, and peptides requiring site-specific modifications [23] [22]. Recent developments have expanded the orthogonal protection concept to include four-dimensional protection schemes, where tert-butoxycarbonyl and benzyl ester groups are combined with additional orthogonal protecting groups to enable even greater synthetic flexibility [21] [23].
The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies represents a fundamental decision in peptide synthesis, with significant implications for the handling of lysine residues. H-Lys(Boc)-OBzl HCl exemplifies the critical role of lysine protection within the broader context of these orthogonal protection schemes [1] [2].
The Boc strategy, introduced in the 1950s, employs acid-labile protecting groups throughout the synthesis process [3]. In this approach, the Boc group protects the epsilon-amino group of lysine and is removed under acidic conditions using trifluoroacetic acid (TFA) [4] [5]. The system utilizes a quasi-orthogonal protection scheme where both the alpha-amino Boc group and side-chain protecting groups are acid-labile but can be removed under different acidic conditions of varying strength [6] [7].
Conversely, the Fmoc strategy, developed in the 1970s, provides truly orthogonal protection [8] [4]. The Fmoc group, which protects the alpha-amino group, is base-labile and removed using piperidine in dimethylformamide (DMF), while side-chain protecting groups such as the Boc group on lysine remain acid-labile [9] [10]. This orthogonality allows for selective deprotection without affecting other protecting groups in the molecule [11].
The deprotection mechanisms differ significantly between these strategies. Boc deprotection occurs through protonation of the carbamate oxygen with strong acid, followed by loss of a tert-butyl carbocation and subsequent decarboxylation to yield the free amine [5]. This process requires anhydrous conditions and can be accompanied by side reactions, particularly carbocation-mediated alkylation [12].
Fmoc deprotection proceeds through base-catalyzed elimination, where piperidine abstracts a proton from the fluorene ring, leading to formation of a cyclopentadienyl anion and release of the amine [4] [9]. This mechanism is cleaner and proceeds under milder conditions, reducing the likelihood of side reactions [3].
The protection of lysine presents unique challenges due to its dual amino functionality. H-Lys(Boc)-OBzl HCl demonstrates how the Boc group effectively masks the epsilon-amino group while maintaining stability under coupling conditions [1] [2]. The hydrochloride salt form enhances solubility and handling properties, making it particularly suitable for large-scale synthesis [13].
In comparative studies, Fmoc-based synthesis has shown superior performance for acid-sensitive peptides, while Boc-based synthesis remains preferred for base-sensitive sequences [4] [10]. The choice of protection strategy significantly impacts the overall synthetic efficiency, with Fmoc generally providing higher yields and purities for most peptide sequences [9].
The stability profiles of these protection schemes differ markedly. Boc groups exhibit excellent stability under basic conditions but are rapidly cleaved by acids [14]. This characteristic makes them compatible with basic coupling reagents and conditions but requires careful handling of acidic impurities [7].
Fmoc groups demonstrate the opposite behavior, remaining stable under acidic conditions but readily cleaving under basic conditions [9]. This stability profile enables the use of acid-labile side-chain protecting groups while maintaining alpha-amino protection throughout the synthesis [4].
The development of hybrid protection strategies has emerged as a sophisticated approach to address the limitations of individual protection schemes [15] [16]. These approaches combine elements of both Boc/benzyl and Fmoc/tert-butyl strategies to achieve enhanced synthetic flexibility and efficiency [17].
Hybrid approaches exploit the orthogonal nature of different protecting groups to enable selective deprotection at specific stages of synthesis [16]. The strategy involves using Fmoc protection for temporary alpha-amino protection while employing Boc, benzyl, or other protecting groups for permanent side-chain protection [17] [16].
In the context of lysine protection, hybrid strategies often employ H-Lys(Boc)-OBzl HCl or similar derivatives within Fmoc-based synthesis protocols [18]. This approach allows for the selective removal of the Fmoc group under basic conditions while maintaining the Boc protection on the lysine side chain until the final deprotection step [16].
Advanced hybrid strategies have evolved to incorporate four-dimensionally orthogonal protection schemes [17]. These approaches utilize protecting groups that can be removed under four different sets of conditions: acidic, basic, nucleophilic, and reductive or photolytic [17].
For lysine derivatives, this might involve:
The implementation of hybrid strategies requires careful consideration of reaction conditions and protecting group compatibility [16]. The synthesis typically follows a modified Fmoc protocol where:
Hybrid strategies offer several advantages over single-strategy approaches [15]:
Enhanced Flexibility: The ability to selectively deprotect specific functional groups at different stages of synthesis enables the construction of complex peptide architectures [17].
Improved Efficiency: By combining the advantages of both strategies, hybrid approaches can achieve higher yields and purities than either strategy alone [16].
Reduced Side Reactions: The use of milder conditions for certain deprotection steps can minimize side reactions and improve overall synthetic efficiency [15].
Expanded Synthetic Scope: Hybrid approaches enable the synthesis of peptides that would be difficult or impossible to prepare using single-strategy approaches [17].
Despite their advantages, hybrid strategies present certain challenges [16]:
Increased Complexity: The use of multiple protecting groups and deprotection conditions increases the complexity of the synthetic protocol [15].
Higher Costs: The need for multiple protecting groups and reagents can increase the overall cost of synthesis [16].
Optimization Requirements: Each hybrid strategy requires careful optimization to ensure compatibility between different protecting groups and reaction conditions [17].
The selection of appropriate solid-phase resins is crucial for successful multi-step protection-deprotection cycles, particularly when working with lysine derivatives such as H-Lys(Boc)-OBzl HCl [19] [20]. Resin compatibility affects not only the efficiency of individual coupling and deprotection steps but also the overall success of the synthesis [21] [22].
Solid-phase peptide synthesis resins must satisfy several critical requirements for effective multi-step synthesis [23]. The resin must exhibit appropriate swelling properties in the solvents used for synthesis, maintain mechanical stability throughout multiple washing cycles, and provide uniform distribution of reactive sites [19] [20].
For peptide synthesis, resins based on 1% divinylbenzene-crosslinked polystyrene are most commonly employed due to their favorable properties [19]. These resins provide good swelling in organic solvents, high substitution levels, and acceptable mechanical stability [22]. However, their compatibility with specific protection strategies varies significantly [21].
The Boc strategy requires resins that can withstand repeated exposure to TFA during deprotection cycles and final cleavage with anhydrous hydrogen fluoride [24] [25]. Traditional Merrifield resin, based on chloromethylated polystyrene, was specifically designed for Boc chemistry and provides excellent compatibility [24].
Merrifield Resin: Originally developed for Boc chemistry, this resin forms benzyl ester linkages with the first amino acid [24]. The resin is highly compatible with TFA deprotection cycles and requires HF for final cleavage [25]. The strong acid conditions used in Boc chemistry are well-tolerated by the polystyrene backbone [24].
MBHA Resin: 4-Methylbenzhydrylamine resin provides amide-forming capabilities for Boc chemistry [26]. The resin is stable to TFA treatment and produces peptide amides upon HF cleavage [25]. This resin is particularly suitable for synthesis of peptide amides using the Boc strategy [26].
PAM Resin: Phenylacetamidomethyl resin offers another option for Boc chemistry, providing amide formation capabilities [26]. The resin demonstrates good stability to TFA and produces clean peptide amides after HF cleavage [25].
The Fmoc strategy requires resins that remain stable under basic deprotection conditions while being cleavable under acidic conditions [24] [25]. This requirement has led to the development of specialized resins optimized for Fmoc chemistry [20].
Wang Resin: Developed specifically for Fmoc chemistry, Wang resin provides acid-labile benzyl ester linkages [24]. The resin is stable to piperidine treatment during Fmoc deprotection and cleaves under mild acidic conditions (1-5% TFA) [25]. This resin has become the standard for Fmoc-based synthesis of peptide acids [24].
Rink Amide Resin: Designed for production of peptide amides, Rink resin incorporates an acid-labile 4-methyltrityl group [26]. The resin is stable to basic conditions and cleaves under standard TFA conditions to produce peptide amides [25].
Trityl Resin: Provides acid-labile linkages that are more sensitive than Wang resin [26]. The resin is suitable for synthesis of peptides that require very mild cleavage conditions [25].
Recent developments in resin technology have focused on improving compatibility with both protection strategies and addressing specific synthetic challenges [23] [27].
NovaSyn TG: This polyethylene glycol-polystyrene composite resin offers improved swelling properties and compatibility with a broader range of solvents [19]. The resin is suitable for both Boc and Fmoc chemistry and provides enhanced flexibility for hybrid strategies [20].
ChemMatrix: A fully PEG-based resin that provides excellent swelling in polar solvents and improved compatibility with challenging peptide sequences [23]. The resin is particularly useful for synthesis of difficult peptides that exhibit aggregation on traditional polystyrene resins [27].
DEG-Crosslinked Polystyrene: Recent studies have demonstrated that diethylene glycol-crosslinked polystyrene resins offer superior performance for challenging peptide sequences [27]. These resins exhibit reduced hydrophobicity and enhanced flexibility compared to traditional DVB-crosslinked resins [27].
The success of multi-step protection-deprotection cycles depends on several resin-related factors [28] [29]:
Swelling Behavior: The resin must maintain consistent swelling throughout the synthesis to ensure reagent accessibility [20]. Changes in swelling behavior can lead to incomplete reactions and reduced yields [23].
Mechanical Stability: The resin must withstand repeated washing and handling without degradation [22]. Mechanical breakdown can lead to loss of peptide product and contamination [20].
Chemical Stability: The resin must remain stable under all reaction conditions used during synthesis [28]. Degradation of the resin can lead to premature cleavage or formation of side products [29].
Loading Capacity: The resin must provide appropriate loading levels to ensure efficient synthesis while avoiding steric hindrance [29]. Optimal loading typically ranges from 0.2-0.8 mmol/g depending on the specific resin and synthesis strategy [19].
Successful implementation of multi-step protection-deprotection cycles requires careful optimization of resin-related parameters [29] [23]:
Resin Selection: The choice of resin should be based on the specific protection strategy, target peptide characteristics, and synthesis requirements [20].
Loading Optimization: The initial loading should be optimized to balance synthetic efficiency with product quality [29].
Reaction Conditions: Temperature, solvent composition, and reaction times should be optimized for the specific resin-strategy combination [23].
Monitoring and Quality Control: Regular monitoring of resin performance throughout the synthesis enables early detection of problems and optimization of conditions [29].